REACTION_CXSMILES
|
[NH:1]1[C:11](=[O:12])[C:10]2[NH:9][C:7](=[O:8])[NH:6][C:5]=2[NH:4][C:2]1=[O:3].C12C(=O)NC(=O)NC=1NC(N2)=O.N.[Cl:26]([OH:30])(=[O:29])(=[O:28])=[O:27]>>[NH:1]1[C:11](=[O:12])[C:10]2[NH:9][C:7](=[O:8])[NH:6][C:5]=2[NH:4][C:2]1=[O:3].[Cl:26]([O-:30])(=[O:29])(=[O:28])=[O:27] |f:1.2|
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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N1C(=O)NC=2NC(=O)NC2C1=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
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Smiles
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N1C(=O)NC=2NC(=O)NC2C1=O
|
Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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N1C(=O)NC=2NC(=O)NC2C1=O
|
Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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N1C(=O)NC=2NC(=O)NC2C1=O
|
Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
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N1C(=O)NC=2NC(=O)NC2C1=O
|
Name
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|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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C12=C(NC(=O)N1)NC(=O)NC2=O.N
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
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N1C(=O)NC=2NC(=O)NC2C1=O
|
Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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N1C(=O)NC=2NC(=O)NC2C1=O
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Name
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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Cl(=O)(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is prepared
|
Type
|
DISSOLUTION
|
Details
|
by dissolving fecal matter
|
Type
|
CUSTOM
|
Details
|
separating any undissolved solid residue
|
Type
|
ADDITION
|
Details
|
An ammonium salt is added to the solution
|
Type
|
CUSTOM
|
Details
|
to precipitate ammonium urate, which
|
Type
|
CUSTOM
|
Details
|
Urate salt is then precipitated
|
Type
|
CUSTOM
|
Details
|
The urate salt is subsequently separated
|
Type
|
CUSTOM
|
Details
|
preparing ultra pure crystalline uric acid
|
Type
|
CUSTOM
|
Details
|
such as that obtained from the second phase
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(=O)NC=2NC(=O)NC2C1=O
|
Name
|
|
Type
|
product
|
Smiles
|
Cl(=O)(=O)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH:1]1[C:11](=[O:12])[C:10]2[NH:9][C:7](=[O:8])[NH:6][C:5]=2[NH:4][C:2]1=[O:3].C12C(=O)NC(=O)NC=1NC(N2)=O.N.[Cl:26]([OH:30])(=[O:29])(=[O:28])=[O:27]>>[NH:1]1[C:11](=[O:12])[C:10]2[NH:9][C:7](=[O:8])[NH:6][C:5]=2[NH:4][C:2]1=[O:3].[Cl:26]([O-:30])(=[O:29])(=[O:28])=[O:27] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(=O)NC=2NC(=O)NC2C1=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(=O)NC=2NC(=O)NC2C1=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(=O)NC=2NC(=O)NC2C1=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(=O)NC=2NC(=O)NC2C1=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(=O)NC=2NC(=O)NC2C1=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12=C(NC(=O)N1)NC(=O)NC2=O.N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(=O)NC=2NC(=O)NC2C1=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(=O)NC=2NC(=O)NC2C1=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is prepared
|
Type
|
DISSOLUTION
|
Details
|
by dissolving fecal matter
|
Type
|
CUSTOM
|
Details
|
separating any undissolved solid residue
|
Type
|
ADDITION
|
Details
|
An ammonium salt is added to the solution
|
Type
|
CUSTOM
|
Details
|
to precipitate ammonium urate, which
|
Type
|
CUSTOM
|
Details
|
Urate salt is then precipitated
|
Type
|
CUSTOM
|
Details
|
The urate salt is subsequently separated
|
Type
|
CUSTOM
|
Details
|
preparing ultra pure crystalline uric acid
|
Type
|
CUSTOM
|
Details
|
such as that obtained from the second phase
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(=O)NC=2NC(=O)NC2C1=O
|
Name
|
|
Type
|
product
|
Smiles
|
Cl(=O)(=O)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |